Product packaging for ukonan C(Cat. No.:CAS No. 128606-59-7)

ukonan C

Cat. No.: B1179466
CAS No.: 128606-59-7
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Description

Ukonan C is a biologically active, acidic polysaccharide isolated from the rhizome of Curcuma longa (turmeric). This high-molecular-weight polymer is a key member of the ukonan family and is characterized as an acidic arabinogalactan with a defined core structure consisting of a backbone of β-1,3-linked D-galactose and β-1,4-linked D-xylose. Every galactose unit in this backbone carries side chains composed of β-1,6-linked D-galactosyl residues, which may or may not be capped with terminal α-L-arabinose units . This specific structural architecture is critical for its pronounced immunomodulatory activities, which are of significant interest in pharmacological research. Studies have demonstrated that this compound exhibits remarkable reticuloendothelial system (RES)-potentiating activity, enhancing the body's innate clearance mechanisms for pathogens and foreign particles . Furthermore, it displays strong anti-complementary activity and can induce alkaline phosphatase, indicating a role in modulating complex immune pathways . Recent research also suggests that polysaccharide fractions from turmeric, including the ukonan family, can up-regulate telomerase reverse transcriptase (TERT) function and stimulate immune responses in human peripheral blood mononuclear cells (PBMC), including the modulation of various cytokines and an increase in CD14 positive cells . The biological activity is structure-dependent; periodate oxidation diminishes these effects, while controlled degradation products can retain or even enhance specific functions like anti-complementary activity . This compound is presented to the research community as a tool for investigating innate immunity, macrophage activation, and plant polysaccharide mechanisms. It is supplied For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

128606-59-7

Molecular Formula

C14H17NO5

Synonyms

ukonan C

Origin of Product

United States

Isolation, Purification, and Advanced Structural Characterization of Ukonan C

Methodologies for Extraction and Primary Fractionation of Polysaccharide Constituents

The initial stages of obtaining ukonan C involve extracting the total polysaccharide content from the plant material and performing preliminary separations.

Solvent Extraction and Initial Precipitation Techniques

Polysaccharides are typically extracted from plant materials using solvents, often water, due to their hydrophilic nature. cabidigitallibrary.orgconsensus.appmdpi.com Hot water extraction is a widely used method, although its efficiency can vary, potentially yielding lower amounts and fewer monosaccharide components compared to other techniques. cabidigitallibrary.org Following extraction, initial precipitation techniques are employed to isolate the crude polysaccharide fraction from the solvent extract. Ethanol (B145695) precipitation is a common method, leveraging the reduced solubility of polysaccharides in increasing concentrations of ethanol. mdpi.comcsic.esmtoz-biolabs.com Adding cold ethanol to the concentrated supernatant of the plant extract causes the polysaccharides to precipitate out of the solution. csic.esmtoz-biolabs.com This precipitated material can then be collected, for example, by centrifugation. csic.esmtoz-biolabs.com Repeated ethanol precipitation can be performed to enhance purity at this early stage. mtoz-biolabs.com

Preliminary Chromatographic Separation Strategies

Following initial extraction and precipitation, preliminary chromatographic methods are often used to further fractionate the crude polysaccharide mixture. These techniques separate compounds based on different properties, preparing the sample for more rigorous purification. While specific details for the preliminary separation of this compound are not extensively detailed in the provided snippets, general strategies for polysaccharides include methods that separate based on size or charge, laying the groundwork for subsequent fine purification. researchgate.net

Rigorous Purification Approaches for this compound Homogeneity

Achieving homogeneity is critical for the accurate structural characterization of a polysaccharide. This compound has been reported to be homogeneous on electrophoresis and gel chromatography, indicating that these methods were successfully applied for its purification. nih.govjst.go.jpkeio.ac.jpresearchgate.net

Multi-Step Occlusion Chromatography (e.g., Gel Chromatography, Ion-Exchange Chromatography)

Multi-step chromatography is a cornerstone of polysaccharide purification. Gel chromatography, also known as size exclusion chromatography or gel filtration chromatography, separates molecules based on their size and shape as they pass through a porous gel matrix. bioted.esslideshare.netscribd.com Larger molecules elute first as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer path through the column, eluting later. bioted.esscribd.com this compound has been shown to be homogeneous on gel chromatography. nih.govjst.go.jpkeio.ac.jpresearchgate.net

Ion-exchange chromatography is another crucial technique for purifying charged molecules like acidic polysaccharides, which this compound is described as. nih.govjst.go.jpkeio.ac.jp This method separates compounds based on their electrostatic interactions with a stationary phase containing charged functional groups. gsconlinepress.comlcms.czresearchgate.netbio-rad.comharvardapparatus.com Anion-exchange chromatography, which uses a positively charged stationary phase, is suitable for binding negatively charged molecules. researchgate.netbio-rad.comharvardapparatus.com Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase, which disrupts the electrostatic interactions. bio-rad.comharvardapparatus.com While the provided information confirms this compound is an acidic polysaccharide and homogeneous on gel chromatography, specific details of the multi-step chromatographic protocol (including the types of ion-exchange media used or the sequence of chromatographic steps) for this compound itself are not explicitly detailed in the immediate search results beyond its homogeneity on these methods. However, research on other polysaccharides commonly employs both DEAE-cellulose (anion exchange) and Sephadex (gel filtration) chromatography for purification. utq.edu.iqresearchgate.netmdpi.commdpi.com

Electrophoretic Homogeneity Assessment

Electrophoresis is a technique used to separate charged molecules based on their migration in an electric field through a supporting medium, such as a gel. slideshare.net It is a valuable tool for assessing the homogeneity of purified polysaccharides. jst.go.jpkeio.ac.jpresearchgate.netcsic.es The fact that this compound was found to be homogeneous on electrophoresis indicates that the purification process successfully yielded a sample with a consistent charge and size profile, suggesting a high level of purity. nih.govjst.go.jpkeio.ac.jpresearchgate.net

Monosaccharide Compositional Analysis of this compound

Determining the monosaccharide composition is a fundamental step in characterizing the structure of a polysaccharide. This involves hydrolyzing the polysaccharide into its constituent monosaccharides and then identifying and quantifying these individual sugar units. researchgate.netresearchgate.netmdpi.com

This compound is composed of several monosaccharides and a small amount of peptide moiety. nih.govjst.go.jp The monosaccharide composition of this compound has been determined by researchers. nih.govjst.go.jpkeio.ac.jp The constituent monosaccharides and their molar ratios in this compound are L-arabinose, D-xylose, D-galactose, D-glucose, L-rhamnose, and D-galacturonic acid in a molar ratio of 8:3:6:14:2:3. nih.govjst.go.jpkeio.ac.jp Monosaccharide analysis is typically performed using chromatographic methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis of the polysaccharide. researchgate.netmdpi.commdpi.comresearchgate.net

The monosaccharide composition of this compound is presented in the table below:

MonosaccharideMolar Ratio
L-Arabinose8
D-Xylose3
D-Galactose6
D-Glucose14
L-Rhamnose2
D-Galacturonic acid3

This compositional analysis provides crucial information about the building blocks of the this compound polysaccharide chain. Further structural studies, such as methylation analysis and NMR spectroscopy, are typically employed to determine the glycosidic linkages, sequence, and branching patterns of these monosaccharides within the polysaccharide structure. nih.govjst.go.jpkeio.ac.jpresearchgate.net

Quantitative Determination of Constituent Sugars

The reported molar ratios for this compound are presented in the table below:

Constituent SugarMolar Ratio
L-arabinose8
D-xylose3
D-galactose6
D-glucose14
L-rhamnose2
D-galacturonic acid3

Table 1: Molar Ratios of Constituent Sugars in this compound utq.edu.iqnih.govjst.go.jp

Analysis of Minor Peptide Moiety Components

In addition to its polysaccharide structure, this compound has been reported to contain a minor peptide moiety. nih.govjst.go.jp While the primary focus of structural studies is on the carbohydrate component, the presence of this peptide part indicates that this compound is a glycopeptide or a polysaccharide associated with a small amount of protein. nih.govjst.go.jp The specific composition and arrangement of amino acids within this peptide moiety are present in small amounts. nih.govjst.go.jp

Elucidation of Glycosidic Linkage Types and Branching Patterns

Determining the types of glycosidic linkages between the monosaccharide units and identifying the branching patterns are crucial steps in understanding the complex architecture of this compound.

Methylation Analysis and Derived Structural Interpretations

Methylation analysis is a key technique employed to determine the glycosidic linkage positions within a polysaccharide. jst.go.jpresearchgate.netuni-halle.de By methylating the free hydroxyl groups and then hydrolyzing the polysaccharide, the positions of the original glycosidic linkages can be inferred from the pattern of methylation in the resulting monosaccharide derivatives. uni-halle.deresearchgate.net Methylation analysis of this compound has provided valuable information about its structural features. nih.govjst.go.jpresearchgate.netkeio.ac.jp Studies utilizing this technique have indicated that the arabinogalactan (B145846) core structure of this compound contains a backbone primarily composed of β-1,3-linked D-galactose and β-1,4-linked D-xylose residues. nih.gov Furthermore, methylation analysis has revealed that the galactose units within this backbone are substituted at the O-6 position with side chains. These side chains consist of β-1,6-linked D-galactosyl residues, which may or may not be terminated by α-L-arabinose units at the O-3 position. nih.gov Other reported structural features derived from methylation analysis include the presence of α-L-arabino-β-3,6-branched D-galactan and α-4,6-branched D-glucan type structural fractions. utq.edu.iqresearchgate.net

Periodate (B1199274) Oxidation Studies

Periodate oxidation is another analytical technique used to probe the structure of polysaccharides by selectively cleaving carbon-carbon bonds in adjacent hydroxyl groups. jst.go.jpresearchgate.net This method provides information about the number of unsubstituted hydroxyl groups and can help confirm linkage patterns. researchgate.net Periodate oxidation studies have been conducted on this compound as part of its structural investigation. nih.govjst.go.jpresearchgate.netkeio.ac.jp Research has shown that periodate oxidation affects the biological activities of this compound, leading to a decrease or disappearance of certain immunological effects. nih.gov However, the controlled Smith degradation product, which retains the arabinogalactan core structure, has demonstrated pronounced anti-complementary activity, suggesting the importance of this core in its biological function. nih.gov

Advanced Spectroscopic Methods for this compound Structural Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in providing detailed structural information at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like polysaccharides. emerypharma.comlibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Carbon-13 NMR (¹³C NMR), are routinely used to assign signals to specific atoms and determine their connectivity and environment. emerypharma.comhuji.ac.ilnih.govslideshare.netyoutube.comgithub.io Carbon-13 NMR, while less sensitive than proton NMR due to the low natural abundance of the ¹³C isotope, provides a wider chemical shift range, making it useful for characterizing the carbon backbone of the polysaccharide. huji.ac.ilslideshare.netyoutube.com

Mass Spectrometry Techniques in Polysaccharide Structural Analysis

Mass spectrometry (MS) is a powerful analytical tool for the structural analysis of polysaccharides. sciopen.comnih.govfrontiersin.org It provides valuable information such as molecular mass, degree of polymerization, monosaccharide composition, types of glycosidic bonds, the arrangement order of glycosyl groups, and the positions of substituent groups. sciopen.com MS can be particularly useful for analyzing complex mixtures of carbohydrates, even at low concentrations. nih.govfrontiersin.org

Various MS-based strategies are employed to generate fragment ions from polysaccharides, which are informative about the monosaccharide content (e.g., hexoses, pentoses, uronic acids) and the types of glycosidic linkages. nih.gov Techniques like MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) and ESI-MS (Electrospray Ionization Mass Spectrometry), often coupled with tandem MS (MS/MS or MSn), are used for structural elucidation. uga.edunih.govfrontiersin.org These methods can help determine the sequence, linkages, branching, and modifications based on characteristic fragmentation patterns. frontiersin.org While MALDI-TOF MS is fast and suitable for a wide range of masses, achieving high-resolution measurements for larger polysaccharides can be challenging with some platforms. nih.gov

Specific methods like methylation analysis followed by GC-MS are used to determine the ring size and glycosidic linkage positions of sugar units. researchgate.net Partially methylated alditol acetates (PMAA) are analyzed by GC-MS, and their retention times and mass spectra are compared to standards to identify monosaccharide units and their linkage patterns. researchgate.net

Comparative Structural Analysis of this compound with Ukonan A, Ukonan B, and Ukonan D

This compound is one of several polysaccharides isolated from Curcuma longa, alongside Ukonan A, Ukonan B, and Ukonan D. jst.go.jpnih.govutq.edu.iq These polysaccharides exhibit variations in their chemical composition and structural features. Ukonan A, Ukonan B, and this compound are described as acidic polysaccharides, while Ukonan D is neutral. utq.edu.iq

Comparative analysis has revealed differences in the sugar composition of these Ukonan polysaccharides. This compound has been reported to contain 19 types of sugars, whereas Ukonan D has 10 types. utq.edu.iq Specifically, Ukonan D lacks xylose and rhamnogalactouronan fractions but contains terminal mannosyl units. utq.edu.iq Ukonan D also has a greater glucose content than this compound. utq.edu.iq

Studies have reported the molar ratios of monosaccharides in Ukonan A, B, and C. This compound is composed of L-arabinose, D-xylose, D-galactose, D-glucose, L-rhamnose, and D-galacturonic acid in the molar ratio of 8:3:6:14:2:3, along with small amounts of peptide moiety. jst.go.jp This differs from the reported molar ratios for Ukonan A (12:4:12:1:4:10) and Ukonan B (12:4:12:1:2:4). jst.go.jp

PolysaccharideL-ArabinoseD-XyloseD-GalactoseD-GlucoseL-RhamnoseD-Galacturonic AcidOther
Ukonan A124121410Peptide moiety (small amounts) jst.go.jp
Ukonan B12412124Peptide moiety (small amounts) jst.go.jp
This compound8361423Peptide moiety (small amounts) jst.go.jp
Ukonan D1-112--D-Mannose (0.2), Peptide moiety (small amounts) utq.edu.iqnih.gov

Structurally, Ukonan B is described as having acidic arabino-galactan type structural units. jst.go.jp this compound's core structure has been identified as an arabinogalactan. utq.edu.iqnih.govscispace.comjst.go.jp

Proposed Structural Features and Core Architecture of this compound (e.g., Arabinogalactan core structure)

Structural studies, including controlled Smith degradation and methylation analysis, have provided insights into the core architecture of this compound. utq.edu.iqnih.govjst.go.jp this compound has an arabinogalactan core structure. utq.edu.iqnih.govscispace.comjst.go.jp

The backbone chain of the arabinogalactan core of this compound is composed of β-1,3-linked D-galactose and β-1,4-linked D-xylose residues. utq.edu.iqnih.govjst.go.jp All of the galactose units within this backbone are linked to side chains. utq.edu.iqnih.govjst.go.jp These side chains are composed of β-1,6-linked D-galactosyl residues. utq.edu.iqnih.govjst.go.jp Terminal α-L-arabinose units may or may not be present at position 3 of these β-1,6-linked D-galactosyl side chains. utq.edu.iqnih.govjst.go.jp

Methylation analyses of the primary and secondary Smith degradation products and a de-arabinosylated product were instrumental in elucidating these structural features of the arabinogalactan core of this compound. nih.govjst.go.jp

Compound Names and PubChem CIDs

While specific PubChem CIDs for Ukonan A, B, C, and D as distinct polysaccharide entities were not readily found in the search results, PubChem is a comprehensive database for chemical molecules and their activities. wikipedia.orgnih.gov It primarily contains information on pure and characterized chemical compounds, as well as mixtures and extracts. wikipedia.org Polysaccharides, being complex macromolecules with varying degrees of polymerization and structural heterogeneity, may not always have a single, defined PubChem CID in the same way as smaller, well-defined molecules like curcumin (B1669340) (PubChem CID: 969516). dntb.gov.uanih.govresearchgate.net

However, the CAS number 128606-59-7 is associated with this compound. lookchem.comchembk.com Searching PubChem with this CAS number does not directly yield a compound summary specifically for "this compound" as a polysaccharide with a unique CID in the top results, which is common for complex natural product mixtures or large polymers.

Investigation of Biological Activities and Molecular Mechanisms of Ukonan C

Immunomodulatory Efficacy of Ukonan C

This compound has demonstrated notable immunomodulatory effects, primarily through its influence on the reticuloendothelial system and innate immune responses.

Potentiation of the Reticuloendothelial System (RES)

This compound has shown remarkable activity in potentiating the reticuloendothelial system (RES). utq.edu.iqjst.go.jpnih.govhumanjournals.comjst.go.jpnih.gov Studies utilizing carbon clearance tests have indicated this effect. jst.go.jpnih.govnih.gov This RES-potentiating activity is a characteristic attributed to the ukonan polysaccharides isolated from Curcuma longa. utq.edu.iqjst.go.jpnih.govnih.govhumanjournals.comjst.go.jp

Activation of Phagocytic Activity and Innate Immune Responses

This compound is recognized as a polysaccharide that activates phagocytosis. jst.go.jpnih.gov Turmeric polysaccharides, including this compound, are known to activate phagocytosis and innate immunity. researchgate.netresearchgate.net These activities are suggested to play a role in assisting tissue repair processes. researchgate.netresearchgate.net The structural features of this compound, particularly its arabinogalactan (B145846) core structure, have been linked to its phagocytes-activating influence. utq.edu.iqjst.go.jpnih.gov

Macrophage Activation and Associated Signaling Pathways (e.g., NO production in RAW264.7 macrophages)

Turmeric polysaccharides (TurP), which encompass Ukonan A, B, C, and D, have been shown to induce nitric oxide (NO) production in RAW264.7 macrophages. researchgate.netnih.govresearchgate.netresearchgate.net This effect suggests that these polysaccharides possess immunomodulatory properties. nih.govresearchgate.net While studies often refer to the collective effect of turmeric polysaccharides or fractions containing ukonans, the induction of NO production in RAW264.7 cells is a noted finding associated with this group of compounds. researchgate.netnih.govresearchgate.netresearchgate.net Activated macrophages are known to release various immune mediators, including NO. nih.gov

Cytokine and Chemokine Modulation (e.g., TNF-α, IFN-γ, IL-6, TGF-β, MCP-1 production)

Activated macrophages, influenced by substances like this compound, are involved in the release of cytokines. nih.gov Research on turmeric polysaccharides has indicated their ability to modulate inflammatory mediators, such as increasing or decreasing levels of NO, IL-6, TNF-α, IL-1β, and IL-10 in RAW 264.7 cells. researchgate.net A polysaccharide fraction from Curcuma longa containing ukonans demonstrated the ability to inhibit the secretion of IL-12 and PGE2 stimulated by LPS. nih.gov This fraction also showed a mild inhibitory effect on NO and IL-6 production in the presence of LPS, while not significantly altering the levels of TNF-alpha and MCP-1 under the same conditions. nih.gov Arabinogalactans, structurally related to the core of this compound, have been suggested to influence the cytokine network, potentially inducing the release of cytokines like IFN-gamma, TNF-alpha, IL-1 beta, and IL-6, which may be involved in enhancing natural killer cell cytotoxicity.

Proliferation of Peripheral Blood Mononuclear Cells (PBMC)

Studies evaluating the biological properties of turmeric polysaccharides, including Ukonan A, B, C, and D, have involved investigations using human peripheral blood. researchgate.net These studies have mentioned effects on proliferation and activation of peripheral blood mononuclear cells (PBMC), as well as T cell growth. researchgate.net PBMC are frequently used as a model to study cell proliferation and the effects of various treatments on this process. ui.ac.id

Anti-inflammatory Properties of this compound

Ukonan polysaccharides, including this compound, have demonstrated anti-inflammatory properties. researchgate.netresearchgate.net A polysaccharide fraction derived from Curcuma longa, containing ukonans, exhibited significant anti-inflammatory effects in both acute and chronic models of inflammation in animals. utq.edu.iq In in vitro studies, this fraction showed potent anti-inflammatory activity by downregulating the secretion of PGE2 and IL-12. nih.gov These observed anti-inflammatory effects are hypothesized to be related to the ukonan components present in the fraction. utq.edu.iq

Compound Information

Compound NamePubChem CID
This compoundNot available

Data Table

While specific quantitative data tables for this compound's effects on cytokine production or PBMC proliferation were not consistently available across the search results, the qualitative findings regarding its immunomodulatory and anti-inflammatory activities are summarized above. The compositional analysis of this compound has been reported:

ComponentMolar Ratio (this compound)
L-arabinose8
D-xylose3
D-galactose6
D-glucose14
L-rhamnose2
D-galacturonic acid3
Peptide moietySmall amounts

Based on information from references jst.go.jpnih.gov.

Downregulation of Inflammatory Mediators (e.g., PGE2, IL-12 secretion)

Studies have indicated that water extracts of Curcuma longa containing ukonan polysaccharides, including this compound, exhibit anti-inflammatory properties by influencing the production of key inflammatory mediators. Specifically, an aqueous extract of C. longa (NR-INF-02) and its polysaccharide fraction demonstrated potent inhibitory effects on the release of prostaglandin (B15479496) E2 (PGE2) and interleukin-12 (B1171171) (IL-12) in lipopolysaccharide (LPS)-stimulated mouse splenocytes semanticscholar.org. The polysaccharide fraction was found to be more potent in inhibiting PGE2 and IL-12 compared to the mother liquor semanticscholar.org.

PGE2 is a lipid mediator involved in various physiological and pathological processes, including inflammation and immune responses. It can influence the secretion of cytokines like IL-10 and IL-12, affecting the differentiation of T cell subsets binasss.sa.cr. IL-12 is a cytokine that plays a crucial role in promoting T helper 1 (Th1) cell differentiation and is involved in cellular immunity binasss.sa.crd-nb.info. The downregulation of these mediators by ukonan-containing extracts suggests a mechanism by which these polysaccharides may exert anti-inflammatory effects.

Data on the effects of a C. longa extract (NR-INF-02) and its polysaccharide fraction (F1) on PGE2 and IL-12 secretion in LPS-stimulated mouse splenocytes are summarized below:

Treatment GroupPGE2 Levels (% of LPS Stimulated)IL-12 Levels (% of LPS Stimulated)
LPS Stimulated Control100100
NR-INF-02InhibitedInhibited
Polysaccharide Fraction (F1)More Potently InhibitedMore Potently Inhibited

Note: Data is qualitative based on the description in the source, indicating inhibition without specific numerical values for percentage inhibition in all cases. semanticscholar.org

Investigation of Underlying Cellular and Molecular Anti-inflammatory Pathways

The anti-inflammatory effects of ukonan polysaccharides are suggested to involve modulation of cellular and molecular pathways. While specific detailed mechanisms for this compound alone are still under investigation, studies on Curcuma longa extracts containing these polysaccharides provide insights. The inhibition of inflammatory mediators like PGE2 and IL-12 points towards an influence on the signaling cascades that regulate their production.

Inflammatory responses are often mediated through pathways such as NF-κB, MAPK, and TLR signaling dovepress.commdpi.com. Curcuminoids, other active compounds in turmeric, are known to exert anti-inflammatory effects by regulating these pathways, including the inhibition of NF-κB and modulation of cytokine production dovepress.commdpi.com. Given that ukonan polysaccharides are also components of turmeric extracts with observed anti-inflammatory activity, it is plausible that they interact with similar or complementary pathways.

Research indicates that ukonan polysaccharides can activate phagocytosis and innate immunity, which are initial steps in the immune response researchgate.netresearchgate.net. The ability to inhibit inflammation alongside immune activation suggests a complex immunomodulatory role. Further research is needed to fully elucidate the specific cellular and molecular targets of this compound in the context of anti-inflammatory pathways.

Cellular Regeneration and Longevity Aspects

Ukonan polysaccharides, including this compound, have been implicated in promoting cellular regeneration and potentially contributing to longevity. This is an area of growing interest, linking the properties of these compounds to fundamental biological processes that influence aging and tissue maintenance.

Activation of Telomerase Reverse Transcriptase (TERT) Function

A key mechanism proposed for the effects of ukonan polysaccharides on cellular regeneration and longevity is the activation of telomerase reverse transcriptase (TERT). TERT is the catalytic subunit of telomerase, an enzyme responsible for maintaining telomere length ki.semdpi.com. Telomeres are protective caps (B75204) at the ends of chromosomes, and their shortening is associated with cellular senescence and aging researchgate.netresearchgate.net.

Studies have shown that a water extract of Curcuma longa standardized for ukonan polysaccharides (Ukonan A, B, C, and D) up-regulated the function of TERT in in vitro tissue culture studies researchgate.netnih.gov. This effect was observed to be comparable to that of curcumin (B1669340), another well-known compound from turmeric researchgate.netnih.gov. By activating TERT, ukonan polysaccharides may help to preserve telomere length, thereby potentially extending the replicative capacity of cells and delaying cellular aging researchgate.netresearchgate.net.

The up-regulation of TERT function by turmeric polysaccharides (TurP) has been demonstrated at the mRNA level in rat clone-9 hepatocytes researchgate.net.

Treatment GroupTERT Gene Expression (mRNA level)
ControlBaseline
TurP (0.05 μg/mL)Statistically Significant Up-regulation
Curcumin (0.01 μg/mL)Statistically Significant Up-regulation
Curcumin (0.05 μg/mL)Statistically Significant Up-regulation

Note: Data is based on the description of statistically significant up-regulation compared to control. researchgate.net

Implications for Tissue Repair Mechanisms

The activation of TERT and the potential preservation of telomere length by ukonan polysaccharides have implications for tissue repair mechanisms. Cellular senescence, resulting from telomere shortening, can impair the ability of tissues to regenerate and repair damage researchgate.netresearchgate.net. By supporting telomere function, ukonan polysaccharides may enhance the regenerative properties of tissues researchgate.netresearchgate.net.

Ukonans A, B, C, and D are proposed to assist tissue repair by activating phagocytosis and innate immunity researchgate.netresearchgate.net. This initial immune response is crucial for clearing debris and initiating the repair process. Combined with the potential to support cellular longevity through TERT activation, ukonan polysaccharides may contribute to more effective and sustained tissue repair over time. This aligns with the traditional uses of turmeric, from which these polysaccharides are derived, in supporting healing processes pnrjournal.com.

Other Observed Biological Modulations in In Vitro and Non-Human In Vivo Models

Beyond their effects on inflammation, regeneration, and longevity, ukonan polysaccharides have shown other biological modulations in experimental models.

Influence on Glycoconjugate Metabolism in Specific Pathological Conditions (e.g., diabetic nephropathy models)

Research using "spent turmeric," a byproduct containing fiber and ukonan-like active polysaccharides, has investigated its effects on glycoconjugate metabolism in streptozotocin-induced diabetic rats, a model for diabetic nephropathy nih.govscilit.com. Diabetic nephropathy is a serious complication of diabetes characterized by damage to the kidneys, involving alterations in the extracellular matrix composition, including glycoproteins and glycosaminoglycans like heparan sulfate (B86663) nih.govfrontiersin.org.

In this non-human in vivo model, feeding diabetic rats a diet containing spent turmeric showed beneficial effects on kidney glycoconjugates nih.govscilit.com. The study observed improvements in parameters such as glomerular filtration rate and kidney enlargement in the spent turmeric-fed diabetic group compared to the control diabetic group nih.govscilit.com. Furthermore, the elevated activities of enzymes involved in the synthesis and degradation of glycosaminoglycans were significantly lowered in the spent turmeric group nih.govscilit.com. Improvements in total glycosaminoglycans and sulfate content, specifically in heparan sulfate, were also noted nih.govscilit.com.

These findings suggest that components present in spent turmeric, including ukonan-like polysaccharides, may influence the altered glycoconjugate metabolism observed in diabetic nephropathy, potentially mitigating some of the kidney complications associated with diabetes in this model nih.govscilit.com.

Data on the effects of spent turmeric on kidney parameters and glycoconjugates in streptozotocin-induced diabetic rats are summarized below:

ParameterDiabetic GroupSpent Turmeric Fed Diabetic GroupObserved Effect of Spent Turmeric
Glomerular Filtration RateImpairedImproved (50% improvement)Improvement
Kidney EnlargementIncreasedReduced (60% reduction)Reduction
Activities of GAG EnzymesElevatedSignificantly LoweredLowering
Total Glycosaminoglycans (GAGs)AlteredImproved (43% improvement)Improvement
Sulfate ContentAlteredImproved (18% improvement)Improvement
Heparan Sulfate (HS)AlteredImproved (28% improvement)Improvement
Kidney Collagen Content (Hydroxyproline)Increased (24% increase)Not explicitly stated for spent turmeric group vs diabetic, but overall beneficial role indicatedPotential Amelioration

Note: Data is based on observed effects and percentage improvements/reductions reported in the source. nih.govscilit.com

Role as a Biological Response Modifier

This compound, an acidic polysaccharide isolated from the rhizomes of Curcuma longa L., has been identified as a significant biological response modifier (BRM). jst.go.jpnih.gov BRMs are substances that modify the immune response, either by enhancing or suppressing it, and can play a crucial role in host defense mechanisms and tissue repair processes. jst.go.jpresearchgate.netdocumentsdelivered.comnih.gov Research into this compound has highlighted several key activities that underscore its function as a BRM, primarily through its effects on the reticuloendothelial system and innate immunity.

Detailed research findings indicate that this compound possesses remarkable reticuloendothelial system (RES)-potentiating activity. jst.go.jpnih.govnih.gov Studies utilizing carbon clearance tests have demonstrated this effect, suggesting that this compound can enhance the phagocytic function of cells within the RES, such as macrophages. jst.go.jpnih.gov This potentiation of the RES is a critical aspect of the body's defense against pathogens and in clearing cellular debris.

Furthermore, this compound is recognized as a phagocytosis-activating polysaccharide. Phagocytosis is a fundamental process in innate immunity where cells engulf and remove particles, including pathogens and apoptotic cells. The ability of this compound to activate phagocytosis contributes to its role in enhancing innate immune responses and potentially assisting in tissue repair. jst.go.jpresearchgate.net

Studies investigating the effects of turmeric polysaccharides, including this compound, on macrophage activity have shown their ability to enhance the release of nitric oxide (NO) from macrophages. jst.go.jpresearchgate.net Nitric oxide is a key molecule in innate immune defense, playing a role in the killing of pathogens and modulation of inflammatory responses. For instance, a water extract of turmeric containing ukonans exhibited induced-nitric oxide production in RAW264.7 macrophages. jst.go.jpresearchgate.net

The core structure of this compound, identified as an arabinogalactan, also contributes to its BRM activities, particularly its anti-complementary activity. nih.gov The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. Modulation of the complement system by this compound suggests a broader influence on immune pathways.

Collectively, these findings illustrate that this compound acts as a BRM by stimulating key components of the innate immune system, including enhancing the activity of the reticuloendothelial system, promoting phagocytosis, inducing alkaline phosphatase, and stimulating nitric oxide production in macrophages. These activities suggest a potential role for this compound in supporting immune function and tissue homeostasis.

Summary of Biological Response Modifying Activities of this compound

ActivityExperimental Model/SystemObserved Effect
RES PotentiationCarbon clearance test (in vivo)Remarkable potentiation of reticuloendothelial system activity. jst.go.jpnih.gov
Phagocytosis ActivationNot explicitly detailed in snippetsActivation of phagocytic cells.
Alkaline Phosphatase InductionNot explicitly detailed in snippetsInduction of alkaline phosphatase activity. nih.gov
Nitric Oxide (NO) ProductionRAW264.7 macrophages (in vitro)Enhanced release of NO (observed with ukonan-containing extract). jst.go.jpresearchgate.net
Anti-complementary ActivityNot explicitly detailed in snippetsPronounced effect, linked to arabinogalactan core structure. nih.gov

Structure Activity Relationship Sar Studies of Ukonan C

Correlation of Specific Monosaccharide Ratios and Glycosidic Linkages with Biological Potency

Ukonan C is a complex polysaccharide composed of several monosaccharides, including L-arabinose, D-xylose, D-galactose, D-glucose, L-rhamnose, and D-galacturonic acid nih.gov. These monosaccharides are linked together through various glycosidic bonds, forming the polysaccharide chain creative-proteomics.com. The specific ratios of these monosaccharides and the types of glycosidic linkages present are understood to be crucial determinants of this compound's biological activities nih.govjst.go.jpkeio.ac.jp.

Early studies on this compound and other related polysaccharides from Curcuma longa highlighted their reticuloendothelial system-potentiating activity nih.gov. The monosaccharide composition of this compound was determined to be L-arabinose: D-xylose: D-galactose: D-glucose: L-rhamnose: D-galacturonic acid in a molar ratio of approximately 8:3:6:14:2:3 nih.gov. This specific ratio, distinct from other ukonans like Ukonan A and Ukonan B, is hypothesized to contribute to its unique biological profile nih.gov.

While detailed data tables explicitly showing the correlation between varying monosaccharide ratios within this compound and changes in biological potency are limited in the provided search results, the consistent reporting of its specific monosaccharide composition in relation to its observed activities underscores the importance of this aspect of its structure nih.gov.

Influence of the Arabinogalactan (B145846) Core Structure on Immunological Activities

This compound is characterized by an acidic arabinogalactan core structure nih.govjst.go.jputq.edu.iq. Arabinogalactans are a class of polysaccharides commonly found in plants, known for their diverse biological activities, including immunomodulatory effects dadamo.comglobinmed.com. The arabinogalactan core of this compound consists of a backbone primarily composed of -1,3-linked D-galactose and -1,4-linked D-xylose units nih.govjst.go.jp. Side chains, composed of -1,6-linked D-galactosyl residues with or without terminal -L-arabinose units at position 3, are attached to the galactose units in the backbone nih.govjst.go.jp.

Research using controlled Smith degradation, a technique that selectively cleaves certain glycosidic linkages, has provided insights into the role of the arabinogalactan core nih.govjst.go.jp. Periodate (B1199274) oxidation of this compound led to a decrease or disappearance of its immunological activities, suggesting that intact sugar residues and their linkages are important for function nih.govjst.go.jp. However, a controlled Smith degradation product, which retained the arabinogalactan core structure, showed a pronounced effect on anti-complementary activity nih.govjst.go.jp. This indicates that the core structure itself is significantly involved in mediating certain immunological responses nih.govjst.go.jp.

The arabinogalactan core structure of this compound has been linked to its effects on the reticuloendothelial system and alkaline phosphatase-inducing activities nih.govjst.go.jp. The specific branching pattern and the presence of terminal arabinose and galactose units on the galactan backbone are likely contributors to these activities nih.govjst.go.jp.

Investigation into the Contribution of Peptide Moieties to Biological Function

Although the search results confirm the presence of peptide moieties in this compound, detailed investigations specifically isolating and modifying the peptide component to assess its impact on this compound's biological activity are not extensively described nih.gov. However, the broader field of arabinogalactan-proteins suggests that the protein part can influence the polysaccharide's solubility, conformation, and interaction with other molecules, potentially modulating its biological effects dadamo.com. Further research would be needed to precisely delineate the role of the peptide moiety in this compound's SAR.

Comparative SAR with Other Ukonan Polysaccharides and Related Plant Polysaccharides

Comparing the SAR of this compound with other ukonan polysaccharides (Ukonan A, B, and D) and related plant polysaccharides provides valuable context for understanding the structural features that confer specific biological activities nih.govnih.gov. Ukonans A, B, and C are acidic polysaccharides, while Ukonan D is neutral nih.govnih.gov. They all share the common origin of Curcuma longa rhizomes and have shown reticuloendothelial system-potentiating activity nih.govnih.gov.

However, their monosaccharide compositions and structural features differ nih.govutq.edu.iqnih.gov. For instance, this compound has a distinct molar ratio of monosaccharides compared to Ukonan A and B nih.gov. Ukonan D, a neutral polysaccharide, has a different core structure involving arabinogalactan and glucan units and a different monosaccharide composition including mannose, which is present in only small amounts in this compound utq.edu.iqnih.gov.

These structural variations among the ukonans are associated with differences in the potency and spectrum of their immunological activities nih.govnih.govjst.go.jp. For example, while all three acidic ukonans (A, B, and C) showed remarkable reticuloendothelial system-potentiating activity, the specific details of their anti-complementary or alkaline phosphatase-inducing activities might vary based on their subtle structural differences nih.govnih.govjst.go.jp.

Comparing this compound to arabinogalactans from other plant sources, such as those from Larix species, Echinacea purpurea, or Angelica acutiloba, reveals both similarities in the core arabinogalactan structure and differences in branching patterns, monosaccharide composition, and the presence of associated proteins dadamo.comglobinmed.com. These structural variations contribute to the diverse range of immunological activities observed among plant arabinogalactans, including macrophage activation, cytokine induction, and anti-complementary effects dadamo.comglobinmed.comresearchgate.net. SAR studies across different plant polysaccharides help to identify common structural motifs responsible for certain activities and unique features that confer specificity mdpi.comlabxchange.org.

Advanced Analytical Methodologies in Ukonan C Research

Chromatographic Methods for Polysaccharide Fractionation and Purity Assessment

Chromatographic techniques play a crucial role in the initial purification and preliminary characterization of polysaccharides such as ukonan C. They allow for the separation of the target polysaccharide from other components in crude extracts and provide information about its homogeneity.

High-Performance Size-Exclusion Chromatography (HP-SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based primarily on their hydrodynamic volume in solution. wyatt.com When coupled with Multi-Angle Laser Light Scattering (MALLS) detection, SEC-MALLS becomes a powerful tool for determining the absolute molecular weight and size of macromolecules, including polysaccharides, without the need for calibration standards based on molecules of known size but potentially different conformations. wyatt.comnih.gov

In the context of this compound research, while specific data for this compound's molecular weight by HP-SEC-MALLS is not detailed in the provided snippets, the technique is standard for polysaccharide characterization. SEC-MALLS provides a reliable molecular weight measurement for large, complex biomolecules and can assess molecular conformation by combining molar mass and size data. wyatt.comnih.gov The SEC column separates molecules by hydrodynamic volume, and the MALS detector, along with concentration detectors like UV or differential refractive index (dRI), is used to analyze the physical properties. wyatt.com The method is particularly valuable for heterogeneous polymers and can provide information on size distribution. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective technique widely used for the analysis of carbohydrates, including monosaccharides, oligosaccharides, and polysaccharides. researchgate.netchromatographyonline.com Carbohydrates can be separated using HPAEC under alkaline conditions where their hydroxyl groups are ionized. chromatographyonline.com PAD is an electrochemical detection method that allows for the direct analysis of carbohydrates without the need for derivatization, offering high sensitivity. chromatographyonline.comjasco.hu

HPAEC-PAD is particularly useful for determining the monosaccharide composition of polysaccharides after hydrolysis. By hydrolyzing the polysaccharide into its constituent monosaccharides, HPAEC-PAD can identify and quantify each sugar component. nih.gov Research on this compound has identified its monosaccharide composition, which includes L-arabinose, D-xylose, D-galactose, D-glucose, L-rhamnose, and D-galacturonic acid. jst.go.jpkeio.ac.jp HPAEC-PAD is well-suited for the analysis of such a diverse mixture of acidic and neutral sugars. The technique can separate closely related sugar compounds and offers sensitive detection down to pico- or femtomole levels. researchgate.netchromatographyonline.com

Based on published research, the molar ratios of the monosaccharide components in this compound have been determined:

MonosaccharideMolar Ratio (this compound)
L-Arabinose8
D-Xylose3
D-Galactose6
D-Glucose14
L-Rhamnose2
D-Galacturonic Acid3

Data derived from published research on this compound monosaccharide composition. jst.go.jpkeio.ac.jp

High-Performance Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (HP-SEC-MALLS) for Molecular Weight Determination

Spectroscopic and Spectrometric Techniques for Detailed Structural Information

Beyond compositional analysis, spectroscopic and spectrometric methods are essential for unraveling the detailed structural features of this compound, including the types of glycosidic linkages, the anomeric configurations, and the branching points.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex polysaccharides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. emerypharma.comboku.ac.at

For this compound, carbon-13 nuclear magnetic resonance has been specifically utilized to investigate its structural features. jst.go.jpkeio.ac.jp Comprehensive NMR analysis typically involves several 2D experiments:

¹H-¹H Correlation Spectroscopy (COSY): COSY reveals correlations between protons that are J-coupled, helping to identify coupled spin systems within the monosaccharide units. emerypharma.comsdsu.edulibretexts.org

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): HSQC shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). This is crucial for assigning proton and carbon signals to specific residues. emerypharma.comsdsu.edulibretexts.orgcolumbia.edu Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups. columbia.edu

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about correlations between protons and carbons that are separated by multiple bonds (typically two, three, or four bonds). emerypharma.comsdsu.edulibretexts.orgcolumbia.edu This technique is vital for establishing glycosidic linkages and identifying branching points within the polysaccharide chain. columbia.edu

By analyzing the cross-peaks in COSY, HSQC, and HMBC spectra, researchers can piece together the complete structure of this compound, confirming the types of monosaccharides present and determining how they are linked together. emerypharma.comsdsu.edulibretexts.orgcolumbia.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of monosaccharides and for determining the linkage positions in polysaccharides through methods like methylation analysis. mdpi.comcabidigitallibrary.orgnih.govnih.gov Since monosaccharides are not volatile, they must be chemically derivatized before GC-MS analysis. mdpi.comcabidigitallibrary.org Common derivatization methods include reduction and acetylation or trimethylsilylation. cabidigitallibrary.orgnih.gov

For monosaccharide composition analysis, the polysaccharide is typically hydrolyzed, and the resulting monosaccharides are derivatized and analyzed by GC-MS. The retention times and mass spectra of the derivatives are compared to standards to identify and quantify the constituent sugars. nih.govresearchgate.net This approach has been used to determine the monosaccharide composition of this compound. jst.go.jpkeio.ac.jp

For linkage analysis, methylation analysis is commonly employed. The free hydroxyl groups in the polysaccharide are methylated, the polysaccharide is then hydrolyzed, and the partially methylated monosaccharides are reduced and acetylated. cabidigitallibrary.orgnih.gov GC-MS analysis of these partially methylated alditol acetates allows for the identification of the original linkage positions based on the pattern of methylation. cabidigitallibrary.orgnih.gov This technique, in conjunction with periodate (B1199274) oxidation studies, has been applied to investigate the structural features of ukonans. jst.go.jpkeio.ac.jp

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary tube. sepscience.comasdlib.org UV detection is a common and versatile detection method in CE, often performed directly on-column due to the UV transparency of the capillary material. sepscience.comasdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition and Linkage Analysis

In Vitro and Ex Vivo Biological Assay Systems

In vitro and ex vivo assay systems are crucial for dissecting the cellular and biochemical effects of this compound. These models allow for controlled investigations into specific biological pathways and cellular responses, providing foundational data for understanding the compound's potential therapeutic applications.

Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis (e.g., TERT assays, cytokine ELISA)

Biochemical assays are employed to investigate the effects of this compound on specific enzyme activities and to analyze the activation of intracellular signaling pathways.

Telomerase reverse transcriptase (TERT) activity is one enzyme activity that has been studied in the context of ukonan polysaccharides. TERT is a key component of telomerase, an enzyme involved in maintaining telomere length and cellular replication potential. Research has indicated that ukonan polysaccharides can up-regulate the function of TERT. utq.edu.iquio.no TERT activity can be quantitatively measured using techniques such as ELISA.

Cytokine levels, which reflect the activation state of immune cells, are commonly quantified using enzyme-linked immunosorbent assay (ELISA). ELISA allows for the sensitive and specific detection and measurement of various cytokines, including TNF-α, IL-6, and IL-1β, in biological samples such as cell culture supernatants. nih.govutq.edu.iquio.no This provides quantitative data on the extent of the immune response triggered by this compound.

Carbon Clearance Test for Reticuloendothelial System Activity

The carbon clearance test is an ex vivo method used to evaluate the phagocytic activity of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system. documentsdelivered.compsu.ac.th This system plays a critical role in clearing foreign particles, pathogens, and cellular debris from the bloodstream.

In this test, a colloidal suspension of carbon particles is injected intravenously into an animal model. The rate at which the carbon particles are cleared from the blood by phagocytic cells of the RES (primarily macrophages in the liver and spleen) is then measured. documentsdelivered.compsu.ac.th A faster clearance rate indicates enhanced RES and phagocytic activity.

This compound, along with other polysaccharides isolated from Curcuma longa, has demonstrated remarkable RES-potentiating activity in the carbon clearance test. documentsdelivered.compsu.ac.thnih.govnih.govutq.edu.iquio.no This suggests that this compound can stimulate the phagocytic function of the RES, potentially enhancing the body's ability to clear foreign substances and contributing to immune defense. The activity is often quantified by calculating a phagocytic index, which reflects the efficiency of carbon clearance. documentsdelivered.compsu.ac.th

Assay TypePurposeKey Findings Related to this compound (or Ukonan Polysaccharides)Relevant Citations
Carbon Clearance TestAssess Reticuloendothelial System activityRemarkable RES-potentiating and phagocytic activity observed. documentsdelivered.compsu.ac.thnih.govnih.govutq.edu.iquio.no

Future Research Trajectories and Academic Implications

Advanced Studies on the Specific Biosynthetic Pathways of Ukonan C in Curcuma longa

The biosynthesis of complex polysaccharides like this compound in plants involves a series of enzymatic reactions and metabolic pathways. While the general pathways for polysaccharide synthesis in plants are known, the specific enzymes, genes, and regulatory mechanisms involved in the production of this compound within Curcuma longa have not been fully elucidated. Future research should focus on identifying the specific glycosyltransferases, polysaccharide synthases, and other enzymes responsible for assembling the monosaccharide units and forming the unique linkages present in this compound. researchgate.net Techniques such as transcriptomics and proteomics applied to Curcuma longa rhizomes at different developmental stages could help identify genes and proteins involved in this compound biosynthesis. nih.gov Understanding these pathways could potentially lead to strategies for enhancing this compound production through metabolic engineering approaches.

Exploration of Enzyme Systems Involved in this compound Metabolism and Degradation

Once synthesized, polysaccharides in biological systems can undergo metabolic processing and degradation catalyzed by specific enzyme systems. The enzymes responsible for the breakdown or modification of this compound within Curcuma longa or in biological systems upon administration are not well-characterized. Future studies should aim to identify and characterize the glycoside hydrolases and other enzymes that might be involved in the metabolism and degradation of this compound. researchgate.netnih.govscilit.com This research could involve in vitro studies using enzyme preparations from Curcuma longa or relevant biological matrices, as well as in vivo studies to track the metabolic fate of this compound. Identifying these enzymes is important for understanding the bioavailability, half-life, and potential mechanisms of action of this compound.

Investigation of Potential Synergistic Effects with Other Bioactive Compounds from Curcuma longa

Curcuma longa is known to contain a variety of bioactive compounds, including curcuminoids and essential oils, which exhibit diverse pharmacological activities. nih.govfrontiersin.orgfrontiersin.org While this compound has shown independent immunomodulatory activity, investigating potential synergistic effects with other compounds present in Curcuma longa is a critical area for future research. semanticscholar.orgresearchgate.netmdpi.comsamipubco.com Studies could explore the combined effects of this compound with curcuminoids or other polysaccharides from Curcuma longa on relevant biological targets and pathways. researchgate.netsemanticscholar.org This could involve in vitro experiments using cell-based assays and in vivo studies in appropriate animal models. Understanding synergistic interactions could provide a scientific basis for the traditional use of whole turmeric extracts and inform the development of multi-component formulations.

Development of Standardized Extraction and Purification Protocols for Academic Research

Consistent and reproducible academic research on this compound necessitates the availability of standardized protocols for its extraction and purification from Curcuma longa rhizomes. While some methods have been reported for the isolation of ukonans, including this compound, there is a need for optimized and standardized procedures that yield high purity this compound consistently. researchgate.netnkust.edu.twfrontiersin.orgresearchgate.net Future research should focus on developing robust extraction techniques, potentially utilizing modern methods like enzyme-assisted or ultrasound-assisted extraction, followed by efficient purification strategies such as chromatography. nih.govnkust.edu.twfrontiersin.orgresearchgate.net Standardization of these protocols is essential to ensure the comparability of results across different research groups and facilitate the widespread study of this compound.

Novel Approaches for Structural Modification and Derivatization to Probe Biological Activities

Modifying the structure of polysaccharides can significantly impact their biological activities. frontiersin.org Future research could explore novel approaches for the structural modification and derivatization of this compound to investigate how alterations in its chemical structure influence its biological properties. This could involve targeted chemical modifications, such as sulfation, phosphorylation, or glycosylation, to create derivatives with potentially enhanced or altered activities. frontiersin.org Studying the structure-activity relationship through such modifications can provide valuable insights into the specific structural features of this compound responsible for its observed effects and potentially lead to the development of novel polysaccharide-based compounds with tailored biological activities.

Q & A

What are the standard methodological steps for isolating ukonan C from Curcuma longa?

Category: Basic Research Question
Answer:
this compound is isolated via sequential extraction and chromatography. The process involves:

Hot-water extraction of Curcuma longa rhizomes.

Ethanol precipitation to separate polysaccharides from aqueous extracts.

Column chromatography using DEAE-Sephadex A-25 (carbonate form) for anion-exchange separation.

Further purification via Sephadex G-25 and Toyopearl HW-60 F columns, with buffer-specific elution (e.g., phosphate buffer for fr.II, Tris-HCl for fr.d2) .

Key methodological considerations include solvent polarity adjustments and column calibration to optimize polysaccharide yield.

How is the structural characterization of this compound performed to confirm its identity?

Category: Basic Research Question
Answer:
Structural characterization involves:

  • Monosaccharide composition analysis via HPLC or GC-MS after acid hydrolysis.
  • Spectroscopic techniques : NMR (¹H/¹³C) for glycosidic linkage determination, FT-IR for functional group identification.
  • Molecular weight profiling using size-exclusion chromatography (SEC) or MALDI-TOF.
    For novel compounds, reproducibility requires cross-validation with at least two independent methods (e.g., NMR + methylation analysis) .

What experimental strategies address discrepancies in reported biological activities of this compound?

Category: Advanced Research Question
Answer:
Contradictions in immune-modulatory data (e.g., dose-dependent pro-/anti-inflammatory effects) can arise from:

  • Variability in polysaccharide purity (e.g., residual endotoxins).
  • Differences in assay systems (e.g., murine vs. human macrophages).
    To resolve these:

Replicate studies under standardized conditions (e.g., ISO 17025 protocols).

Include negative controls (e.g., LPS-free buffers) to rule out endotoxin interference.

Meta-analysis of raw data from prior studies to identify confounding variables .

How can researchers optimize chromatographic parameters for this compound purification?

Category: Advanced Research Question
Answer:
Optimization involves:

  • Gradient elution trials to determine ideal buffer pH and ionic strength (e.g., 0.1–0.5 M ammonium carbonate).
  • Flow rate calibration (e.g., 0.5–2 mL/min) to balance resolution and run time.
  • Column material screening (e.g., DEAE vs. Q-Sepharose for anion exchange).
    Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., temperature, solvent ratio) .

Which in vitro/in vivo assays are most robust for assessing this compound’s anti-inflammatory activity?

Category: Basic Research Question
Answer:
Common assays include:

Assay Type Protocol Key Metrics
Macrophage activation Measure cytokine release (IL-6, TNF-α) via ELISADose-dependent response curves
Carbon clearance In vivo phagocytosis assay in murine modelsReticuloendothelial system activity
PGE2 inhibition Competitive ELISA or LC-MS/MS quantificationIC50 values vs. reference compounds
Standardization across labs requires adherence to protocols like those in .

How can transcriptomic/proteomic data be integrated with functional assays in this compound studies?

Category: Advanced Research Question
Answer:
Integration strategies:

Pathway enrichment analysis : Link differentially expressed genes (RNA-seq) to cytokine profiles (e.g., NF-κB signaling).

Network pharmacology : Map this compound-protein interactions (e.g., TLR4/MD2) using SPR or docking simulations.

Multi-omics correlation : Use Pearson/Spearman tests to associate transcriptomic changes with metabolomic shifts (e.g., arachidonic acid pathways).
Tools like STRING or Cytoscape enable visualization of cross-omic interactions .

What statistical methods are appropriate for dose-response analysis in this compound studies?

Category: Advanced Research Question
Answer:

  • Non-linear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC50/IC50.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Bootstrap resampling to estimate confidence intervals for small-sample studies.
    For non-normal distributions, non-parametric tests (Kruskal-Wallis) are preferred .

How do researchers ensure reproducibility in this compound extraction across labs?

Category: Basic Research Question
Answer:
Critical steps:

Standardize raw materials (e.g., same Curcuma longa cultivar, harvest season).

Document chromatography parameters (e.g., column lot numbers, buffer pH).

Share SOPs via platforms like protocols.io .
Inter-lab validation studies and ring trials (e.g., round-robin testing) further enhance reproducibility .

What criteria define the purity of this compound polysaccharides?

Category: Basic Research Question
Answer:
Purity is validated by:

  • Homogeneity in SEC profiles (single symmetric peak).
  • Absence of protein contamination (Bradford assay, A280/A260 ratios).
  • Consistent monosaccharide ratios across batches (HPLC).
    For publication, journals like Beilstein J. Org. Chem. require ≥95% purity with orthogonal validation (e.g., SEC + MALDI-TOF) .

How should researchers formulate hypotheses for novel this compound mechanisms?

Category: Advanced Research Question
Answer:
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example hypothesis: “this compound (Intervention) modulates macrophage polarization (Outcome) via TLR4/MyD88 signaling (Mechanism) in murine splenocytes (Population) compared to LPS (Comparison).”
    Pilot studies and systematic reviews (e.g., Cochrane guidelines) strengthen hypothesis rationale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.